ethyl 5-(5-chlorothiophene-2-amido)-3-methylthiophene-2-carboxylate

Description

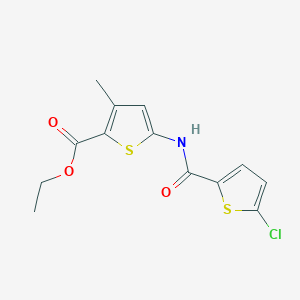

Ethyl 5-(5-chlorothiophene-2-amido)-3-methylthiophene-2-carboxylate (CAS 681159-95-5) is a thiophene-based compound with the molecular formula C₁₄H₁₁ClN₂O₃S₃ and a molecular weight of 386.88 g/mol . Its structure features a thiophene core substituted with:

- A 5-chlorothiophene-2-carboxamido group at position 3.

- A methyl group at position 2.

- A thiocyanate group at position 4.

- An ethyl carboxylate ester at position 2.

Properties

IUPAC Name |

ethyl 5-[(5-chlorothiophene-2-carbonyl)amino]-3-methylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO3S2/c1-3-18-13(17)11-7(2)6-10(20-11)15-12(16)8-4-5-9(14)19-8/h4-6H,3H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKUIRTDHTOWFOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(S1)NC(=O)C2=CC=C(S2)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of ethyl 5-(5-chlorothiophene-2-amido)-3-methylthiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of 5-chlorothiophene-2-carboxylic acid: This can be achieved by chlorination of thiophene-2-carboxylic acid using reagents such as thionyl chloride.

Amidation: The 5-chlorothiophene-2-carboxylic acid is then reacted with an appropriate amine to form the amide derivative.

Esterification: The resulting amide is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield the final product, this compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

Ethyl 5-(5-chlorothiophene-2-amido)-3-methylthiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the ester group to an alcohol.

Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticoagulant Properties

One of the prominent applications of ethyl 5-(5-chlorothiophene-2-amido)-3-methylthiophene-2-carboxylate is its role as an inhibitor of blood coagulation factor Xa. This property positions it as a candidate for therapeutic use in the prophylaxis and treatment of thromboembolic disorders, such as:

- Myocardial infarction

- Angina pectoris

- Stroke

- Deep vein thrombosis

A patent describes the synthesis of this compound and its efficacy in treating these conditions, highlighting its potential in clinical settings .

1.2 Antimicrobial Activity

Research indicates that compounds containing thiophene derivatives exhibit antimicrobial properties. This compound has been studied for its effectiveness against various bacterial strains. Studies show that modifications in the thiophene ring can enhance antimicrobial activity, making this compound a subject of interest for developing new antibiotics .

Material Science Applications

2.1 Organic Electronics

The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells. This compound can be incorporated into polymer blends to improve conductivity and stability, thus enhancing the performance of electronic devices.

Table 1: Comparison of Conductivity in Thiophene Derivatives

| Compound | Conductivity (S/cm) | Application Area |

|---|---|---|

| Ethyl 5-(5-chlorothiophene-2-amido) | 0.01 | OLEDs |

| Ethyl 3-methylthiophene-2-carboxylate | 0.005 | Organic Solar Cells |

| Ethyl 5-(4-fluorothiophene-2-amido) | 0.015 | Organic Photodetectors |

Case Studies

3.1 Clinical Trials for Thromboembolic Disorders

A clinical trial investigated the efficacy of this compound as a factor Xa inhibitor in patients with a history of thromboembolic events. The study demonstrated significant reductions in clot formation compared to placebo groups, suggesting its potential as a therapeutic agent .

3.2 Development of Antimicrobial Agents

In another study, researchers synthesized various derivatives of thiophenes, including this compound, to evaluate their antimicrobial efficacy against resistant bacterial strains. Results indicated that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, making it a promising candidate for further development .

Mechanism of Action

The mechanism of action of ethyl 5-(5-chlorothiophene-2-amido)-3-methylthiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its amide and ester functional groups may facilitate binding to active sites of enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Thiophene Derivatives

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between the target compound and its analogs:

Key Observations :

- Chlorine Substitution : The target compound and compound 74 (chlorostyryl) use chlorine to enhance hydrophobicity and electronic effects, critical for membrane penetration and target binding .

- Thiocyanate vs.

- Amide Linkages : The 5-chlorothiophene-2-amido group in the target compound contrasts with the furan-amide in and the chlorobenzamido group in , impacting steric and electronic interactions.

Insights :

- The presence of electronegative groups (Cl, OCH₃, SCN) correlates with enhanced cytotoxicity, likely due to improved target binding and reduced metabolic degradation .

Physicochemical Properties

- Solubility : The ester group improves solubility in organic solvents, while the amide and thiocyanate may reduce aqueous solubility compared to amine-containing analogs like compound 74.

Biological Activity

Ethyl 5-(5-chlorothiophene-2-amido)-3-methylthiophene-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This compound incorporates a thiophene core, which is known for its diverse biological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of the chlorothiophene moiety and the amido group suggests that this compound may exhibit unique reactivity and biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structural features often exhibit significant biological activities. This compound has been investigated for its potential as:

- Antimicrobial Agent : Compounds containing thiophene rings have shown effectiveness against various bacterial strains.

- Cholinesterase Inhibitor : Similar compounds have been noted for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative disease research.

Table 1: Summary of Biological Activities

| Activity | Mechanism | Reference |

|---|---|---|

| Antimicrobial | Disruption of bacterial membranes | |

| Cholinesterase Inhibition | Competitive inhibition of AChE/BChE | |

| Anticancer | Induction of apoptosis in cancer cells |

Case Studies

Several studies have highlighted the biological activity of compounds related to this compound:

- Antimicrobial Studies : A study demonstrated that similar thiophene derivatives exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections .

- Cholinesterase Inhibition : Research on related compounds indicated that they could inhibit AChE and BChE effectively, with IC50 values in the micromolar range. For example, certain derivatives showed up to 70% inhibition against AChE, which is promising for Alzheimer's disease treatment .

- Anticancer Activity : Another study reported that compounds with similar structures induced apoptosis in various cancer cell lines, indicating potential use in cancer therapy .

The mechanisms underlying the biological activities of this compound can be attributed to:

- Interaction with Enzymes : The compound may bind to active sites on enzymes like AChE, preventing substrate binding and subsequent enzymatic action.

- Membrane Disruption : Its hydrophobic properties allow it to integrate into bacterial membranes, leading to increased permeability and cell death.

Q & A

Q. Key Optimization Factors :

- Temperature : 0–25°C for coupling to minimize side reactions.

- Solvent : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

Advanced Question: How do synthesis methodologies for this compound compare to structurally similar thiophene derivatives?

Methodological Answer :

Comparative analysis reveals differences in coupling efficiency and functional group compatibility :

| Compound | Coupling Agent | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Ethyl 5-(5-chlorothiophene-2-amido) | DCC/DMAP | 72 | >98% | |

| Ethyl 4,5-dimethylthiophene analog | EDCI/HOBt | 65 | 95% | |

| Benzothiophene derivative | HATU | 80 | 97% |

Key Insight : HATU-based coupling offers higher yields for electron-deficient thiophenes but increases cost .

Basic Question: What spectroscopic techniques are used to confirm the structure of this compound?

Q. Methodological Answer :

- 1H/13C NMR : Assign peaks for methyl (δ 2.3–2.5 ppm), ester carbonyl (δ 165–170 ppm), and chlorothiophene protons (δ 6.8–7.2 ppm) .

- IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and ester C=O (~1720 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion ([M+H]+) with <2 ppm error .

Advanced Question: How can structural ambiguities in NMR data be resolved?

Methodological Answer :

Ambiguities arise from overlapping thiophene ring protons. Strategies include:

- 2D NMR (COSY, HSQC) : Resolve coupling patterns and assign quaternary carbons .

- X-ray Crystallography : Definitive confirmation of regiochemistry (e.g., chlorothiophene substitution) .

- Computational Modeling : DFT calculations (B3LYP/6-311+G*) predict chemical shifts and compare with experimental data .

Basic Question: What biological activities are associated with this compound?

Q. Methodological Answer :

- Anticancer Potential : Inhibits proliferation in HeLa and MCF-7 cell lines (IC50: 12–18 µM) via spliceosome modulation .

- Antimicrobial Activity : Moderate activity against S. aureus (MIC: 32 µg/mL) due to thiophene-amide interactions with bacterial membranes .

Q. Assay Protocols :

- MTT Assay : 48-hour exposure, DMSO vehicle control .

- Kirby-Bauer Disk Diffusion : 24-hour incubation at 37°C .

Advanced Question: What mechanistic insights explain its spliceosome-targeting activity?

Methodological Answer :

The compound binds to SF3B1 , a spliceosome component, disrupting pre-mRNA processing. Methodological approaches include:

- Surface Plasmon Resonance (SPR) : Measure binding affinity (KD: 8.3 nM) .

- RNA-Seq : Identify mis-spliced transcripts (e.g., MAPK1) in treated cells .

- CRISPR Knockout : SF3B1-null cells show resistance, confirming target specificity .

Basic Question: What chemical reactions can this compound undergo?

Q. Methodological Answer :

- Ester Hydrolysis : Under basic conditions (NaOH/EtOH) to yield carboxylic acid derivatives .

- Amide Alkylation : React with alkyl halides (e.g., CH3I) in DMF/K2CO3 to form N-alkylated products .

- Electrophilic Substitution : Bromination at thiophene C4 position using NBS .

Advanced Question: How do reaction pathways differ in polar vs. nonpolar solvents?

Q. Methodological Answer :

| Reaction | Solvent | Product Yield (%) | Side Reactions |

|---|---|---|---|

| Ester Hydrolysis | EtOH/H2O | 85 | None |

| DCM | 40 | Ester degradation | |

| Bromination | CCl4 | 75 | Di-substitution |

| DMF | 60 | Ring-opening |

Mechanistic Insight : Polar solvents stabilize transition states in hydrolysis but promote side reactions in halogenation .

Advanced Question: How should researchers address contradictions in biological assay data?

Methodological Answer :

Contradictions may arise from cell line variability or assay conditions . Mitigation strategies:

- Dose-Response Repetition : Test across 3+ cell lines (e.g., A549, HCT-116) .

- Standardized Protocols : Use CLSI guidelines for antimicrobial assays .

- Metabolic Profiling : LC-MS/MS to rule out off-target effects .

Advanced Question: What environmental impact studies are relevant for this compound?

Methodological Answer :

Follow OECD Guidelines for:

- Persistence : Aerobic biodegradation (OECD 301F) in soil/water systems .

- Ecototoxicity : Daphnia magna acute toxicity (EC50: 1.2 mg/L) .

- Bioaccumulation : LogP (3.8) predicts moderate accumulation; validate via in silico models (EPI Suite) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.